7-Bromo-2-fluoroquinoline
Overview
Description
7-Bromo-2-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the seventh position and a fluorine atom at the second position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by bromination at the seventh position. The reaction conditions often involve the use of reagents such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Cross-Coupling Reactions: Formation of biaryl or styryl derivatives.
Scientific Research Applications
7-Bromo-2-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.
Mechanism of Action
The mechanism of action of 7-Bromo-2-fluoroquinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the bromine atom but shares similar electronic properties.
2-Bromoquinoline: Lacks the fluorine atom but has similar reactivity patterns.
7-Chloro-2-fluoroquinoline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 7-Bromo-2-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
7-bromo-2-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNYVMSQDPNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309256 | |
Record name | Quinoline, 7-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007916-78-9 | |
Record name | Quinoline, 7-bromo-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 7-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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